molecular formula C12H14N2O6 B515109 3,5-Bisnitro-4-neopentylbenzoic acid

3,5-Bisnitro-4-neopentylbenzoic acid

Cat. No.: B515109
M. Wt: 282.25g/mol
InChI Key: LIQOCUZWMLYEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Bisnitro-4-neopentylbenzoic acid is a nitro-substituted benzoic acid derivative featuring a neopentyl (2,2-dimethylpropyl) group at the para position and two nitro (-NO₂) groups at the meta positions. This compound is characterized by its high electron-withdrawing nitro groups, which significantly influence its acidity, reactivity, and solubility. The bulky neopentyl substituent introduces steric hindrance, affecting its interactions in synthetic or biological systems.

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-3,5-dinitrobenzoic acid

InChI

InChI=1S/C12H14N2O6/c1-12(2,3)6-8-9(13(17)18)4-7(11(15)16)5-10(8)14(19)20/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

LIQOCUZWMLYEPU-UHFFFAOYSA-N

SMILES

CC(C)(C)CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): Caffeic acid () is a hydroxycinnamic acid with hydroxyl (-OH) groups at the 3,4-positions and a propenoic acid side chain. Unlike 3,5-Bisnitro-4-neopentylbenzoic acid, caffeic acid’s electron-donating hydroxyl groups reduce acidity (pKa ~4.5) and enhance solubility in polar solvents. The nitro groups in the target compound likely lower its pKa (estimated ~2–3) due to stronger electron withdrawal, making it more acidic than caffeic acid. The neopentyl group further reduces water solubility compared to caffeic acid’s moderate solubility .
  • Benzathine Benzylpenicillin :
    This penicillin derivative () is a salt with a dibenzylethylenediamine counterion. While structurally distinct, its formulation highlights the importance of bulky substituents (like neopentyl) in modulating solubility and stability. The target compound’s nitro groups may confer oxidative or explosive properties, contrasting with benzathine benzylpenicillin’s therapeutic role .

Physicochemical and Functional Properties

Compound Substituents Acidity (pKa) Solubility Key Applications
This compound Nitro, neopentyl ~2–3* Low (organic solvents) Explosives, intermediates
Caffeic acid Hydroxyl, propenoic acid ~4.5 Moderate (water) Antioxidants, supplements
BAC-C12 (quaternary ammonium) Alkyltrimethylammonium N/A Surfactant-dependent Detergents, biocides

*Estimated based on nitro group effects.

Methodological Insights from Analog Studies

  • CMC Determination Techniques: discusses spectrofluorometry and tensiometry for critical micelle concentration (CMC) analysis of quaternary ammonium compounds.
  • Pharmacological and Industrial Uses : Caffeic acid’s role as a pharmacological reference standard () suggests that the target compound’s nitro groups might be exploited in drug synthesis (e.g., nitroreductase-activated prodrugs) or as a precursor for fine chemicals .

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